Azidoacetic acid NHS ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

- Azide group (N3): This group can participate in various click chemistry reactions, allowing researchers to link it to other molecules with high specificity and efficiency.

- N-hydroxysuccinimide (NHS) ester: This group reacts readily with primary amines, which are present in many biological molecules like proteins and antibodies.

Protein and Antibody Labeling

Azidoacetic acid NHS ester can be used to label proteins and antibodies with an azide group. This creates a modified biomolecule that can be further conjugated to other molecules of interest via click chemistry. This technique is useful in various applications, including:

- Immunofluorescence: Attaching fluorescent tags to proteins or antibodies allows researchers to visualize them within cells using fluorescence microscopy [Source: National Institutes of Health ].

- Affinity Chromatography: Azide-labeled proteins can be used to capture specific target molecules from complex mixtures through click chemistry with biotin or other affinity tags [Source: ScienceDirect ].

Biomolecule Conjugation

The azide group on the modified biomolecule obtained using azidoacetic acid NHS ester can react with various click chemistry partners. This allows researchers to conjugate the biomolecule to diverse targets, including:

Azidoacetic acid N-hydroxysuccinimide ester is a chemical compound with the molecular formula C₆H₆N₄O₄ and a molecular weight of 198.14 g/mol. It is characterized by the presence of an azido group, which imparts unique reactivity, particularly towards primary amines. This compound is typically encountered as an off-white to grey solid and is soluble in solvents such as dimethyl sulfoxide, dimethylformamide, dichloromethane, and ethyl acetate . The N-hydroxysuccinimide ester functionality allows for the formation of stable amide bonds when reacting with primary amines under neutral to slightly basic conditions (pH 7-9) .

- AA-NHS should be handled with care following standard laboratory safety protocols.

- It may cause irritation to skin, eyes, and respiratory system.

- Consider wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat while handling AA-NHS.

The primary reaction of azidoacetic acid N-hydroxysuccinimide ester involves its interaction with primary amines. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is highly selective for primary amines, making it a valuable tool in bioconjugation and labeling applications.

Reaction SchemetextAzidoacetic Acid NHS Ester + R-NH2 → R-NH-C(=O)-O-CH2-N3 + NHS

textAzidoacetic Acid NHS Ester + R-NH2 → R-NH-C(=O)-O-CH2-N3 + NHS

Azidoacetic acid N-hydroxysuccinimide ester exhibits significant biological activity due to its ability to label proteins and other biomolecules containing primary amines. The azido group can participate in subsequent reactions, such as click chemistry, allowing for further functionalization or conjugation with other molecules. This property makes it a useful reagent in proteomics and molecular biology for studying protein interactions and modifications .

The synthesis of azidoacetic acid N-hydroxysuccinimide ester typically involves the following steps:

- Preparation of Azidoacetic Acid: Azidoacetic acid can be synthesized by reacting chloroacetic acid with sodium azide.

- Formation of NHS Ester: The azidoacetic acid is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to form the NHS ester.

This method allows for high yields and purity of the final product .

Azidoacetic acid N-hydroxysuccinimide ester has various applications in biochemical research:

- Protein Labeling: It is used to label primary amines in proteins, enabling the study of protein interactions.

- Oligonucleotide Modification: The compound can modify amine-containing oligonucleotides for various applications in genetic research.

- Bioconjugation: It serves as a non-cleavable linker in antibody-drug conjugates and other bioconjugates .

Studies involving azidoacetic acid N-hydroxysuccinimide ester focus on its reactivity with various biomolecules. By utilizing its azido group, researchers can investigate interactions through click chemistry methods, facilitating the attachment of fluorescent tags or other functional groups to proteins or nucleic acids. This has implications for imaging studies and tracking biological processes in real-time .

Several compounds share structural features or functional properties with azidoacetic acid N-hydroxysuccinimide ester. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Acetic Anhydride | Used for acetylation reactions | More reactive but less selective than NHS esters |

| Maleimide | Reacts with thiols to form thioether bonds | Specific for thiol groups |

| Succinimidyl Ester | Similar reactivity towards amines | Lacks the azido group |

| 4-Azidobutyric Acid | Contains an azido group but longer spacer | Different spacer length affects reactivity |

| Azidomethyl Acetate | Also contains an azido group | Less stable than N-hydroxysuccinimide esters |

Azidoacetic acid N-hydroxysuccinimide ester stands out due to its selective reactivity towards primary amines while also providing opportunities for further functionalization through its azido group. This dual functionality makes it particularly valuable in biochemical applications compared to other similar compounds that may lack one or both features .

Molecular Structure and Conformational Analysis

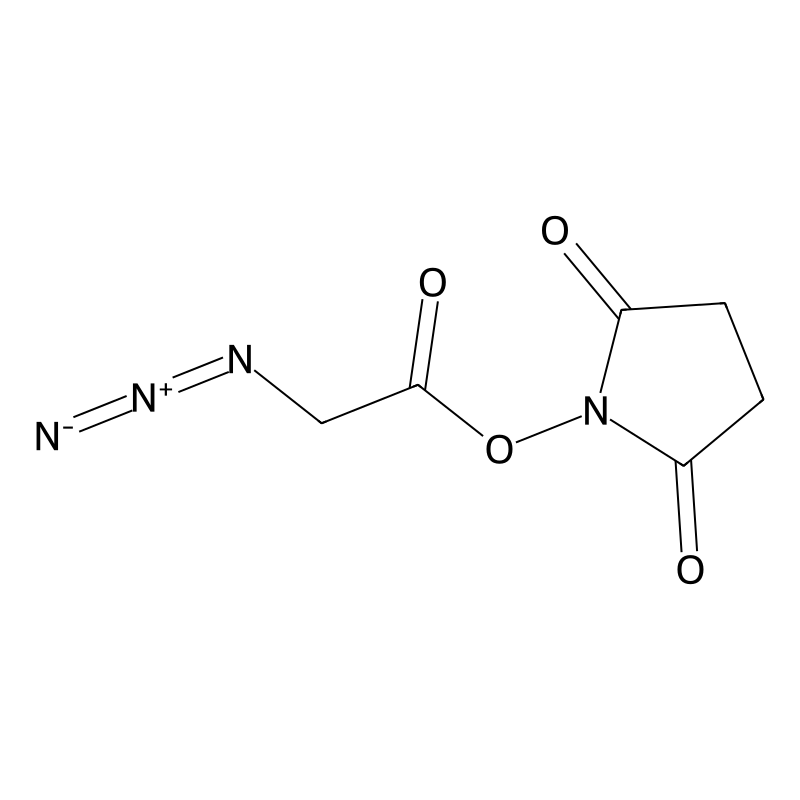

Azidoacetic acid N-hydroxysuccinimide ester represents a specialized bioconjugation reagent with the molecular formula C₆H₆N₄O₄ and a molecular weight of 198.14 daltons [1] [6]. The compound features a dual-functional architecture comprising an azidoacetyl moiety linked to an N-hydroxysuccinimide ester group [1] [3]. The chemical structure can be systematically described as (2,5-dioxopyrrolidin-1-yl) 2-azidoacetate, where the azide functionality (-N₃) is attached to the acetyl carbon, creating a linear azidoacetic acid derivative activated through esterification with N-hydroxysuccinimide [6] [8].

The molecular geometry of azidoacetic acid N-hydroxysuccinimide ester exhibits characteristic features of both azide and N-hydroxysuccinimide functional groups [1]. The azide group adopts a linear configuration with the nitrogen atoms arranged in a N=N⁺=N⁻ resonance structure, contributing to its reactivity profile [22]. The N-hydroxysuccinimide portion maintains the typical succinimide ring structure with the nitrogen atom serving as the bridging element between the carbonyl groups [1] [8]. The ester linkage connecting these two functional domains provides structural stability while maintaining the reactive characteristics essential for bioconjugation applications [3] [6].

The conformational analysis reveals that the compound exists predominantly in extended conformations due to the linear nature of the azide group and the rigid succinimide ring system [6]. The rotational freedom around the acetyl-ester bond allows for multiple conformational states, though steric interactions between the azide group and the succinimide ring may restrict certain orientations [8].

Physical Properties and Stability Parameters

Melting Point and Crystalline Characteristics

Azidoacetic acid N-hydroxysuccinimide ester exhibits a melting point range of 130-133°C, with precise values varying slightly depending on the purity and crystalline form [8] [15]. The compound typically crystallizes as a white to off-white powder or crystalline solid under standard conditions [8] [15]. The crystalline characteristics demonstrate good thermal stability up to the melting point, beyond which decomposition may occur due to the inherent instability of the azide functional group under elevated temperatures [15].

The crystalline structure analysis indicates that the compound forms stable crystal lattices through intermolecular hydrogen bonding and van der Waals interactions [8]. The physical appearance ranges from white to light yellow powder or crystals, with the coloration potentially indicating trace impurities or slight degradation products [15].

Solubility Profiles in Various Solvents

The solubility characteristics of azidoacetic acid N-hydroxysuccinimide ester demonstrate preferential dissolution in organic solvents over aqueous media [11]. Comprehensive solubility data reveals excellent solubility in dimethyl sulfoxide, dimethylformamide, dichloromethane, tetrahydrofuran, and chloroform [11]. The compound shows slight solubility in chloroform specifically, as documented in several analytical studies [8].

| Solvent System | Solubility Profile | Reference Conditions |

|---|---|---|

| Dimethyl Sulfoxide | Highly Soluble | Room Temperature |

| Dimethylformamide | Highly Soluble | Room Temperature |

| Dichloromethane | Highly Soluble | Room Temperature |

| Tetrahydrofuran | Highly Soluble | Room Temperature |

| Chloroform | Slightly Soluble | Room Temperature |

| Water | Limited Solubility | Requires Co-solvents |

The aqueous solubility is significantly limited due to the hydrophobic nature of the compound, necessitating the use of organic co-solvents for biological applications [11]. The solubility profile directly influences the selection of reaction media for bioconjugation procedures, with organic solvents preferred for stock solution preparation followed by dilution into aqueous buffer systems [5] [11].

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Characteristics

The nuclear magnetic resonance spectroscopy of azidoacetic acid N-hydroxysuccinimide ester provides distinctive spectral signatures for structural confirmation [18]. In ¹³C nuclear magnetic resonance spectroscopy, the compound exhibits characteristic resonances around 170 parts per million corresponding to the N-hydroxysuccinimide ester carbonyl signals, which are distinguishable from other carbonyl-containing functionalities . The azidoacetyl carbon appears as a distinct signal, typically in the range consistent with α-azido carbonyl compounds [18].

The ¹H nuclear magnetic resonance spectrum reveals characteristic multipicity patterns for the succinimide ring protons and the azidoacetyl methylene protons [18]. The N-hydroxysuccinimide ring protons typically appear as complex multiplets in the 2.5-3.0 parts per million region, while the azidoacetyl CH₂ protons exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of both the azide and carbonyl functionalities [18].

Quantitative nuclear magnetic resonance analysis confirms structural purity levels exceeding 95% for high-quality preparations, with the technique serving as a primary method for purity assessment [15]. The spectral data provides unambiguous confirmation of the molecular structure and can detect potential degradation products or synthetic impurities [15] [18].

Infrared and Mass Spectrometric Analysis

Infrared spectroscopy of azidoacetic acid N-hydroxysuccinimide ester reveals characteristic absorption bands that serve as diagnostic fingerprints for the compound [19] [22]. The azide functional group exhibits a distinctive asymmetric stretching frequency typically observed around 2100-2130 wavenumbers, which is diagnostic for organic azide compounds [22]. In aqueous environments, this azide stretching frequency may shift to approximately 2124 wavenumbers due to hydrogen bonding interactions with water molecules [22].

The N-hydroxysuccinimide ester carbonyl groups produce characteristic C=O stretching vibrations in the 1750-1760 wavenumber region, consistent with activated ester functionalities [19]. These carbonyl stretches appear at higher frequencies compared to simple aliphatic esters due to the electron-withdrawing nature of the N-hydroxysuccinimide group [19]. Additional characteristic absorptions include C-O stretching modes in the 1200-1300 wavenumber region and N-O stretching vibrations associated with the hydroxylamine portion of the N-hydroxysuccinimide group [19].

Mass spectrometric analysis provides definitive molecular weight confirmation at 198.14 mass-to-charge ratio for the molecular ion [6] [9]. Fragmentation patterns typically show loss of the azide group (42 mass units) and characteristic fragmentations of the N-hydroxysuccinimide moiety [6]. High-resolution mass spectrometry enables precise elemental composition determination, confirming the C₆H₆N₄O₄ molecular formula [6] [9].

Conventional Synthesis Approaches

The synthesis of azidoacetic acid N-hydroxysuccinimide ester employs well-established carbodiimide-mediated coupling chemistry, representing one of the most reliable and widely utilized approaches for the preparation of activated esters [1] [2]. The conventional methodology centers on the activation of azidoacetic acid through carbodiimide coupling reagents, with N-hydroxysuccinimide serving as the nucleophilic component to form the desired ester linkage.

The fundamental reaction pathway involves the initial formation of an O-acylisourea intermediate when azidoacetic acid reacts with the carbodiimide coupling agent [3]. This highly reactive intermediate is subsequently attacked by N-hydroxysuccinimide, resulting in the displacement of the carbodiimide-derived urea byproduct and formation of the target N-hydroxysuccinimide ester [3] [4]. The reaction proceeds under mild conditions, typically at room temperature, making it suitable for compounds containing sensitive functional groups such as the azide moiety.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride Method

The most frequently employed coupling reagent for this transformation is EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), which offers several practical advantages including water solubility and ease of byproduct removal [1] [2] [5]. The reaction is typically conducted in dimethylformamide or dichloromethane as solvent, with equimolar quantities of azidoacetic acid and N-hydroxysuccinimide, and slight excess of EDC (1.0-1.2 equivalents) [1] [6].

The reaction mechanism proceeds through formation of the O-acylisourea intermediate, which exhibits enhanced reactivity compared to the starting carboxylic acid [3]. The nucleophilic attack by N-hydroxysuccinimide on this activated intermediate results in the formation of the N-hydroxysuccinimide ester with concomitant release of the EDC-derived urea byproduct [3] [4]. This byproduct, being highly water-soluble, can be readily removed during aqueous workup procedures.

Experimental procedures consistently report reaction times ranging from 2 to 24 hours at room temperature [1] [6] [2]. The reaction progress can be monitored through thin-layer chromatography, with the product typically exhibiting increased polarity compared to the starting azidoacetic acid due to the incorporation of the N-hydroxysuccinimide moiety.

N,N'-Dicyclohexylcarbodiimide Method

An alternative approach utilizes N,N'-dicyclohexylcarbodiimide as the coupling reagent [6] [7]. This method offers the advantage of producing dicyclohexylurea as a byproduct, which is nearly insoluble in most organic solvents and can be readily removed by simple filtration [7] [8]. The reaction conditions are similar to the EDC-mediated approach, with the reaction conducted in anhydrous organic solvents such as dichloromethane or dimethylformamide.

The DCC-mediated synthesis follows an analogous mechanistic pathway, with the initial formation of an O-acylisourea intermediate followed by nucleophilic displacement by N-hydroxysuccinimide [7] [9]. The insolubility of the dicyclohexylurea byproduct facilitates purification, as it can be removed through filtration prior to workup and purification of the desired product.

Reaction Optimization Parameters

Critical parameters for successful synthesis include maintenance of anhydrous conditions to prevent hydrolysis of the carbodiimide reagents and the reactive intermediates [10] [11]. The reaction is most efficient under slightly acidic to neutral conditions, with optimal pH ranges between 4.5 and 7.5 [10] [11]. Temperature control is essential, as elevated temperatures can promote side reactions and decomposition of the azide functionality.

The choice of solvent significantly influences reaction efficiency and product quality. Dimethylformamide provides excellent solubility for all reaction components but requires thorough removal due to its high boiling point [1] [2]. Dichloromethane offers easier removal but may require longer reaction times due to reduced solubility of certain components [6].

Advanced Synthetic Routes

Contemporary synthetic approaches to azidoacetic acid N-hydroxysuccinimide ester have evolved to incorporate more sophisticated coupling reagents and methodologies, addressing limitations of conventional carbodiimide-based approaches and enabling improved yields, reduced side reactions, and enhanced scalability.

Uronium Salt-Based Coupling Reagents

Advanced synthesis protocols employ next-generation coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) [12] [13] [14]. These reagents offer superior reactivity compared to traditional carbodiimides, enabling more efficient coupling under milder conditions with reduced racemization and side product formation.

HATU-mediated synthesis proceeds through the formation of highly reactive 1-hydroxy-7-azabenzotriazole active esters, which exhibit enhanced reactivity toward nucleophilic attack compared to conventional O-acylisourea intermediates [12] [15]. The reaction typically employs 2.0 equivalents of HATU relative to azidoacetic acid, with 4.0 equivalents of diisopropylethylamine serving as the base [12] [13]. The enhanced reactivity of HATU enables completion of the coupling reaction within 3-5 minutes at room temperature, representing a significant improvement over conventional methods requiring hours for completion.

The mechanism involves initial formation of a guanidinium-activated ester intermediate, which subsequently reacts with N-hydroxysuccinimide to afford the desired product [14]. The superior leaving group ability of the HATU-derived byproducts compared to carbodiimide-derived ureas contributes to the enhanced reaction efficiency and reduced side product formation.

Two-Step Activation Procedures

A particularly effective advanced approach involves a two-step activation protocol that combines the benefits of carbodiimide activation with the enhanced stability of N-hydroxysuccinimide esters [4]. In this methodology, azidoacetic acid is first activated with EDC to form the O-acylisourea intermediate, followed by addition of N-hydroxysuccinimide to capture this reactive species and form the stable ester [3] [4].

This approach offers several advantages including improved control over the reaction process, reduced hydrolysis of the active intermediate, and enhanced reproducibility [4]. The first step is conducted for a brief period (typically 15-30 minutes) to ensure complete activation of the carboxylic acid, followed by addition of N-hydroxysuccinimide for the ester formation step [4].

Solvent-Free and Green Chemistry Approaches

Contemporary synthetic approaches have explored solvent-free methodologies and green chemistry principles for the preparation of azidoacetic acid N-hydroxysuccinimide ester [16]. These approaches utilize mechanochemical activation or minimal solvent conditions to reduce environmental impact while maintaining synthetic efficiency.

One notable approach involves the use of 15-crown-5 complexation to enhance the solubility of N-hydroxysuccinimide sodium salt in organic solvents, enabling more efficient esterification reactions with improved yields [17]. This methodology addresses the traditional solubility limitations that complicate the synthesis of N-hydroxysuccinimide esters from hydrophobic carboxylic acids.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an effective method for accelerating the formation of azidoacetic acid N-hydroxysuccinimide ester while maintaining product quality [18]. This approach enables significant reduction in reaction times from hours to minutes, while often improving yields due to more uniform heating and reduced side reactions.

The microwave-assisted protocol typically employs similar reagent ratios to conventional methods but utilizes controlled microwave irradiation at temperatures of 50-80°C for periods of 5-15 minutes [18]. The rapid heating and cooling capabilities of microwave synthesis provide enhanced control over reaction conditions and minimize decomposition of temperature-sensitive components.

Purification Protocols and Quality Assessment

The purification of azidoacetic acid N-hydroxysuccinimide ester requires careful consideration of the compound's sensitivity to moisture, light, and elevated temperatures, while ensuring removal of coupling reagent byproducts and unreacted starting materials. Comprehensive quality assessment protocols are essential to verify product identity, purity, and functional integrity.

Chromatographic Purification Methods

Column chromatography represents the primary purification method for azidoacetic acid N-hydroxysuccinimide ester, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions [2] [19]. The typical elution protocol employs a gradient system starting with pure dichloromethane and gradually increasing to dichloromethane/methanol mixtures up to 5% methanol content [2].

The compound typically elutes with an Rf value of approximately 0.3-0.5 in dichloromethane/methanol (95:5) systems, providing good separation from both unreacted azidoacetic acid (more polar) and coupling reagent byproducts (less polar) [19]. Flash chromatography conditions require careful monitoring to prevent decomposition, with column loading typically limited to 2-5% by weight of silica gel to ensure adequate separation.

Medium-pressure liquid chromatography provides an alternative for larger scale purifications, offering improved resolution and reduced purification times compared to conventional column chromatography [20]. This approach is particularly valuable for pilot-scale preparations where traditional flash chromatography becomes impractical.

Crystallization and Precipitation Methods

Recrystallization serves as an effective purification method for azidoacetic acid N-hydroxysuccinimide ester, particularly when high purity materials are required [19]. The compound crystallizes readily from non-protic solvents such as toluene, dichloromethane, or ethyl acetate [19] [21]. Care must be taken to avoid protic solvents which can promote hydrolysis of the N-hydroxysuccinimide ester functionality.

The crystallization process typically involves dissolution of the crude material in a minimal volume of warm solvent followed by slow cooling to induce crystal formation [19]. Addition of a less polar solvent such as hexane or petroleum ether can facilitate precipitation while maintaining crystal quality. The resulting crystals exhibit the characteristic white to light yellow appearance with melting points in the range of 130-133°C [22] [23] [24].

Extraction and Washing Procedures

Effective extraction protocols are crucial for removing water-soluble byproducts while preserving the desired product [1] [6]. The typical workup involves dissolution of the crude reaction mixture in ethyl acetate followed by washing with aqueous solutions of appropriate pH to remove coupling reagent byproducts.

Sequential washes with dilute aqueous sodium bicarbonate solution effectively remove any residual carboxylic acid impurities, while subsequent washing with water removes excess EDC-derived urea byproducts [1] [2]. The organic phase is then dried over anhydrous sodium sulfate or magnesium sulfate to remove trace moisture that could promote hydrolysis during storage.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation of azidoacetic acid N-hydroxysuccinimide ester [2] [24]. The characteristic signals include the azidoacetyl methylene protons appearing as a singlet at approximately 4.22 ppm in CDCl₃, and the N-hydroxysuccinimide ring protons appearing as a singlet at 2.86 ppm [2].

Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural confirmation with characteristic signals for the carbonyl carbons of both the acetyl group and the N-hydroxysuccinimide ring [24]. The azidoacetyl carbon typically appears around 160-170 ppm, while the N-hydroxysuccinimide carbonyl carbons appear around 160 ppm and 25 ppm for the ring carbons.

Quantitative nuclear magnetic resonance using internal standards provides accurate purity determination, with commercial specifications typically requiring >95.0% purity by this method [22] [23] [24] [21]. This technique is particularly valuable for quality control as it provides both structural confirmation and quantitative purity assessment in a single analysis.

Mass Spectrometry Analysis

High-resolution mass spectrometry provides definitive molecular weight confirmation and elemental composition verification [1] [5]. The molecular ion peak appears at m/z 199.14 $$M+H$$⁺ in positive-ion electrospray ionization mode, with the characteristic isotope pattern confirming the presence of the four nitrogen atoms [25].

Tandem mass spectrometry experiments can provide additional structural information through fragmentation pattern analysis, with characteristic losses corresponding to the azide group (42 amu) and N-hydroxysuccinimide moiety (115 amu) [5]. This information is particularly valuable for confirming product identity and detecting potential impurities or degradation products.

Infrared Spectroscopy

Infrared spectroscopy provides functional group confirmation with characteristic absorption bands for the azide functionality (2100 cm⁻¹), carbonyl groups (1750-1800 cm⁻¹), and N-O stretch of the N-hydroxysuccinimide moiety [24] [26]. The spectroscopic fingerprint serves as a rapid quality control method for verifying product identity and detecting potential impurities.

Thermal Analysis Methods

Differential scanning calorimetry and thermogravimetric analysis provide valuable information regarding thermal stability and decomposition characteristics [22] [24]. The compound exhibits a melting point of 130-133°C, with decomposition occurring at higher temperatures due to the thermal sensitivity of the azide functionality [22] [23] [24].

These thermal analysis methods are particularly important for establishing appropriate storage and handling conditions, as well as providing guidance for scale-up operations where temperature control is critical [24] [21].

Scale-up Considerations for Research Applications

The transition from laboratory-scale synthesis to larger production quantities of azidoacetic acid N-hydroxysuccinimide ester requires careful consideration of safety protocols, process optimization, equipment modifications, and quality control adaptations. The presence of the azide functional group introduces specific safety considerations that must be addressed throughout the scale-up process.

Safety and Handling Protocols

Azide-containing compounds require specialized safety protocols due to their potential for explosive decomposition under certain conditions [16]. Large-scale synthesis operations must implement enhanced ventilation systems, temperature monitoring, and emergency response procedures specifically designed for azide chemistry [28]. Personnel training programs must address the unique hazards associated with azide compounds, including the potential for formation of toxic hydrogen azide gas under acidic conditions.

Storage requirements become increasingly critical at larger scales, with specifications requiring maintenance of temperatures below -20°C under inert atmosphere conditions [24] [21] [28]. Bulk storage systems must incorporate temperature monitoring and backup cooling systems to prevent thermal decomposition that could lead to hazardous conditions [28].

Process Equipment Modifications

Laboratory glassware must be replaced with appropriately scaled reactor systems designed for azide chemistry [18]. Jacketed reactors with precise temperature control systems are essential for maintaining the mild reaction conditions required for successful synthesis while preventing thermal runaway reactions [18].

Mechanical stirring systems replace magnetic stirring to ensure adequate mixing in larger reaction volumes [18]. The stirring rate and impeller design must be optimized to provide homogeneous mixing without introducing excessive mechanical energy that could trigger azide decomposition .

Reaction Parameter Optimization

Heat and mass transfer considerations become increasingly important at larger scales, requiring modification of reaction parameters to maintain optimal conditions throughout the reaction mixture [18]. Temperature gradients within large reaction vessels can lead to localized hot spots that promote decomposition reactions, necessitating enhanced mixing and temperature monitoring systems.

Reagent addition protocols must be modified to accommodate larger scales while maintaining reaction control [18] [16]. Controlled addition of carbodiimide coupling reagents helps prevent formation of localized high concentrations that could lead to side reactions or thermal events [16].

Purification Scale-up Strategies

Traditional flash chromatography becomes impractical at scales beyond 100 grams, requiring transition to preparative-scale chromatographic systems or alternative purification methods [20] [18]. Medium-pressure liquid chromatography systems can handle kilogram quantities while maintaining separation efficiency, though column costs and solvent consumption become significant economic factors [20].

Crystallization-based purification methods become increasingly attractive at larger scales due to their cost-effectiveness and reduced solvent requirements [19]. Development of optimized crystallization protocols can significantly reduce purification costs while maintaining product quality [19]. The selection of appropriate solvents and crystallization conditions requires careful optimization to ensure consistent crystal quality and yield.

Quality Control Adaptations

Quality control protocols must be adapted to accommodate larger batch sizes while maintaining analytical rigor [24] [21]. Statistical sampling plans ensure representative analysis of bulk materials, while automated analytical systems can provide real-time monitoring of critical quality parameters [18].

High-performance liquid chromatography becomes the preferred analytical method for large-scale quality control due to its speed, precision, and ability to detect trace impurities [20]. Development of validated analytical methods ensures consistent quality assessment across different production batches [24] [21].

Economic and Environmental Considerations

Solvent recovery and recycling systems become economically important at larger scales, particularly for expensive solvents such as dimethylformamide [18]. Implementation of distillation and purification systems for solvent recovery can significantly reduce operating costs while minimizing environmental impact [18].

Waste management protocols must address the specialized disposal requirements for azide-containing materials [28]. Development of neutralization procedures for azide-containing waste streams ensures safe disposal while complying with environmental regulations [28].

Yield Optimization Strategies

Process analytical technology enables real-time monitoring of reaction progress, allowing for optimization of reaction conditions to maximize yield [18]. In-line monitoring systems can detect the formation of side products and enable adjustment of reaction parameters to minimize their formation [18].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.